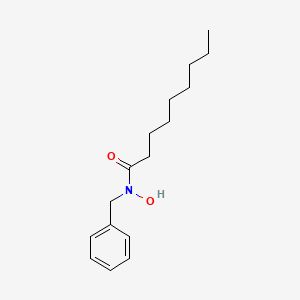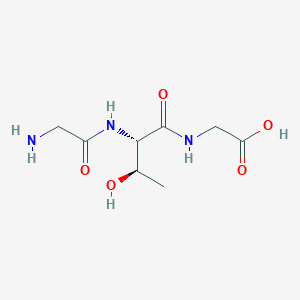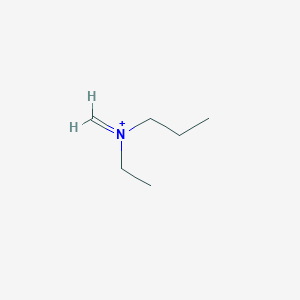
N-Benzyl-N-hydroxynonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-hydroxynonanamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-hydroxynonanamide typically involves the reaction of benzylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydroxylated to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-hydroxynonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-benzyl-nonanamide.
Reduction: Formation of N-benzyl-nonylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-hydroxynonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-N-hydroxynonanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-hydroxyacetamide
- N-Benzyl-N-hydroxybutanamide
- N-Benzyl-N-hydroxyhexanamide
Uniqueness
N-Benzyl-N-hydroxynonanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This longer chain can influence its solubility, reactivity, and interaction with biological targets compared to shorter-chain analogs .
Properties
CAS No. |
85407-82-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-benzyl-N-hydroxynonanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-16(18)17(19)14-15-11-8-7-9-12-15/h7-9,11-12,19H,2-6,10,13-14H2,1H3 |
InChI Key |
ZXDLQBVNMJQUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)



![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

